N-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]guanidine
Overview
Description
N-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]guanidine is a complex organic compound that features a thiazole ring fused with a guanidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]guanidine typically involves the condensation of a furan derivative with a thiazole precursor under specific reaction conditions. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the thiazole precursor in the presence of coupling reagents or metal catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the furan or thiazole rings are substituted with different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized thiazole and furan derivatives .
Scientific Research Applications
N-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial growth by disrupting cell membrane integrity or interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Thiazoles: Thiazoles are structurally related and have diverse applications in medicinal chemistry and industry.
Oxazoles: Oxazoles are another class of heterocycles with similar chemical properties and applications.
Uniqueness
N-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]guanidine is unique due to its specific combination of a furan ring with a thiazole-guanidine structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c10-8(11)13-9-12-7(14)6(16-9)4-5-2-1-3-15-5/h1-4H,(H4,10,11,12,13,14)/b6-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCRTDIAQBTBJE-XQRVVYSFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N=C(S2)N=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N=C(S2)N=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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